
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane is a chiral organic compound with a cyclohexane ring substituted with three methyl groups and a nitro group The compound’s stereochemistry is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane typically involves the nitration of a suitable precursor, such as 1,1,3-trimethylcyclohexane. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the methyl groups or the cyclohexane ring are oxidized to form different products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (3R,4R)-1,1,3-trimethyl-4-aminocyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives.
Oxidation: Formation of cyclohexanone or carboxylic acid derivatives.
Scientific Research Applications
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane depends on its chemical reactivity and interactions with other molecules. The nitro group can participate in redox reactions, influencing the compound’s behavior in biological and chemical systems. The stereochemistry of the compound also plays a crucial role in its interactions with chiral environments, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1,1,3-trimethyl-4-aminocyclohexane: A reduction product of the nitro compound.
(3R,4R)-1,1,3-trimethyl-4-hydroxycyclohexane: A potential oxidation product.
(3R,4R)-1,1,3-trimethyl-4-methylcyclohexane: A structurally similar compound with a different functional group.
Uniqueness
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane is unique due to its specific stereochemistry and the presence of a nitro group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The compound’s chiral nature and functional group diversity make it a valuable intermediate in organic synthesis and research.
Properties
CAS No. |
90268-10-3 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane |
InChI |
InChI=1S/C9H17NO2/c1-7-6-9(2,3)5-4-8(7)10(11)12/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
MDAMBSOOWSPXHV-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1CC(CC[C@H]1[N+](=O)[O-])(C)C |
Canonical SMILES |
CC1CC(CCC1[N+](=O)[O-])(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


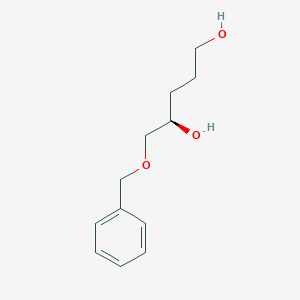
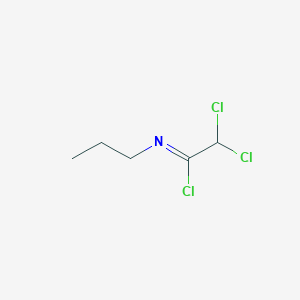
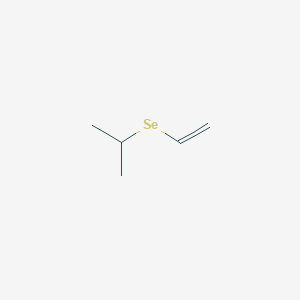
![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)
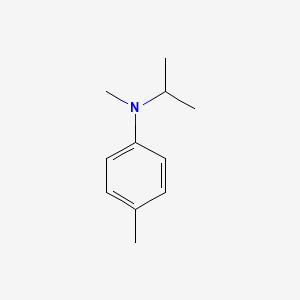
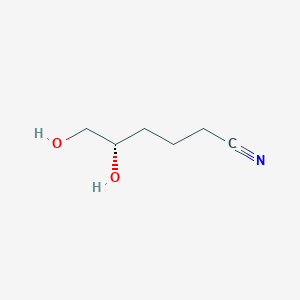

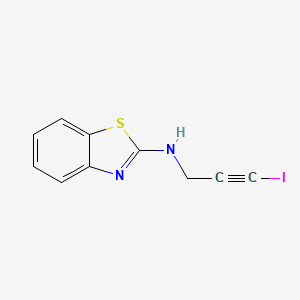
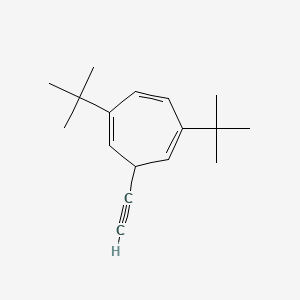
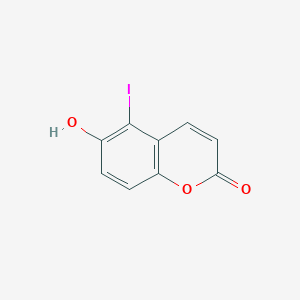
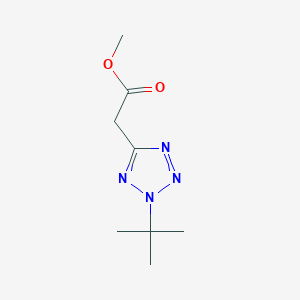
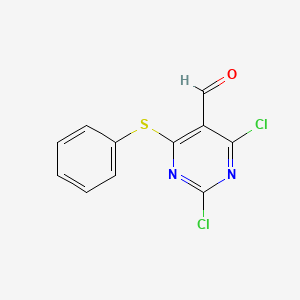
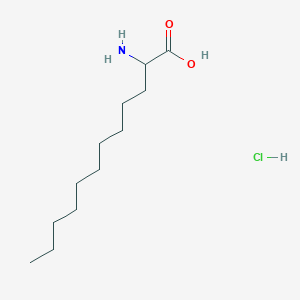
![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)
